molecular formula C27H28O5 B128025 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose CAS No. 148888-66-8

1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose

Cat. No. B128025
M. Wt: 432.5 g/mol
InChI Key: ZRLDYWSQTIAJDQ-YLSALNBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose (ATBT) is a highly complex carbohydrate molecule that has gained significant attention in the field of synthetic organic chemistry. This molecule is a member of the talo series of carbohydrates and is composed of a six-membered pyranose ring that is substituted with three benzyl groups. The unique structure of ATBT has led to its use in a wide range of scientific research applications, including drug discovery, materials science, and chemical biology.

Mechanism Of Action

The mechanism of action of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is complex and varies depending on the specific biological target. However, it is generally believed that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose acts by binding to the active site of target enzymes and inhibiting their activity. This binding occurs through a combination of hydrogen bonding and hydrophobic interactions between 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose and the enzyme.

Biochemical And Physiological Effects

1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose can inhibit the activity of various enzymes involved in disease pathways, including HIV-1 protease, neuraminidase, and β-glucosidase. 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has also been shown to have potential anti-cancer activity, making it a promising lead compound for the development of novel cancer therapeutics. In addition, 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has several advantages for lab experiments, including its unique structure, which makes it an attractive target for drug design. Additionally, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been optimized over the years, and several efficient methods have been developed to produce this complex molecule. However, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is a challenging process that requires a high degree of synthetic expertise, and the molecule is relatively unstable, making it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose. One potential area of research is the development of novel cancer therapeutics based on the structure of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose. In addition, further studies are needed to fully understand the mechanism of action of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose and its potential use in the treatment of inflammatory diseases. Finally, the synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose could be further optimized to improve its yield and stability, making it a more practical target for drug discovery.

Synthesis Methods

The synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose is a challenging process that requires a high degree of synthetic expertise. The most commonly used method for synthesizing 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose involves the use of a protecting group strategy, where the benzyl groups are sequentially added to the carbohydrate molecule to protect the reactive hydroxyl groups. This is followed by the removal of the protecting groups to yield the final product. The synthesis of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been optimized over the years, and several efficient methods have been developed to produce this complex molecule.

Scientific Research Applications

1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has been extensively studied for its potential use in drug discovery. The unique structure of 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose makes it an attractive target for drug design, as it has the potential to interact with biological targets in a highly specific manner. Several studies have shown that 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose can inhibit the activity of various enzymes involved in disease pathways, including HIV-1 protease, neuraminidase, and β-glucosidase. 1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose has also been shown to have potential anti-cancer activity, making it a promising lead compound for the development of novel cancer therapeutics.

properties

CAS RN

148888-66-8

Product Name

1,2-Anhydro-3,4,6-tri-O-benzyltalopyranose

Molecular Formula

C27H28O5

Molecular Weight

432.5 g/mol

IUPAC Name

(1R,3R,4S,5S,6S)-4,5-bis(phenylmethoxy)-3-(phenylmethoxymethyl)-2,7-dioxabicyclo[4.1.0]heptane

InChI

InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-19-23-24(29-17-21-12-6-2-7-13-21)25(26-27(31-23)32-26)30-18-22-14-8-3-9-15-22/h1-15,23-27H,16-19H2/t23-,24+,25+,26+,27+/m1/s1

InChI Key

ZRLDYWSQTIAJDQ-YLSALNBJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]3[C@@H](O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

SMILES

C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C3C(O2)O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

synonyms

1,2-anhydro-3,4,6-tri-O-benzyl-D-talopyranose
1,2-anhydro-3,4,6-tri-O-benzyltalopyranose
1,2-talo-Bzan

Origin of Product

United States

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